molecular formula C10H9N3O4S2 B4921569 4-methyl-3-nitro-N-1,3-thiazol-2-ylbenzenesulfonamide

4-methyl-3-nitro-N-1,3-thiazol-2-ylbenzenesulfonamide

Cat. No. B4921569
M. Wt: 299.3 g/mol
InChI Key: RIBQHFLANJJMSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-3-nitro-N-1,3-thiazol-2-ylbenzenesulfonamide is a chemical compound that has been widely used in scientific research due to its unique properties and potential applications. This compound is also known as MNTB, and it belongs to the family of sulfonamides. MNTB has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.

Mechanism of Action

MNTB acts as an inhibitor of dihydropteroate synthase, which is an enzyme involved in the synthesis of folic acid. Folic acid is essential for the growth and replication of bacteria, fungi, and tumor cells. Therefore, MNTB inhibits the growth and replication of these cells by blocking the synthesis of folic acid.
Biochemical and Physiological Effects:
MNTB has been shown to have antibacterial and antifungal effects against various strains of bacteria and fungi. It has also been shown to have antitumor effects against various types of cancer cells. MNTB has been found to be less toxic than other sulfonamides, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

One of the advantages of using MNTB in lab experiments is its unique mechanism of action, which makes it a valuable tool for studying the structure-activity relationship of sulfonamides. MNTB has also been found to be less toxic than other sulfonamides, making it a safer choice for lab experiments. However, one of the limitations of using MNTB is its limited solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for the research on MNTB. One direction is to study its potential applications in the treatment of bacterial, fungal, and tumor infections. Another direction is to study its structure-activity relationship in order to develop more potent and selective inhibitors of dihydropteroate synthase. Additionally, further research is needed to explore the potential advantages and limitations of MNTB in lab experiments and to develop new methods for synthesizing and purifying this compound.

Synthesis Methods

MNTB can be synthesized using various methods, but the most common method is the reaction between 4-methyl-3-nitrothiophene-2-sulfonamide and 2-bromo-1,3-thiazole. The reaction takes place in the presence of a base such as potassium carbonate and a solvent such as DMF. The product obtained is then purified using column chromatography.

Scientific Research Applications

MNTB has been widely used in scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. MNTB has been studied for its antibacterial, antifungal, and antitumor properties. It has also been used as a tool for studying the structure-activity relationship of sulfonamides.

properties

IUPAC Name

4-methyl-3-nitro-N-(1,3-thiazol-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O4S2/c1-7-2-3-8(6-9(7)13(14)15)19(16,17)12-10-11-4-5-18-10/h2-6H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIBQHFLANJJMSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=NC=CS2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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